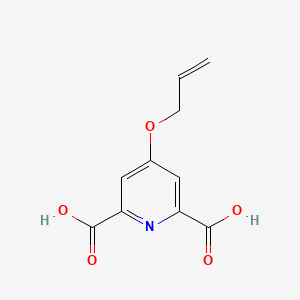
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid
Descripción
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid is an organic compound with the molecular formula C10H9NO5 It is a derivative of pyridine-2,6-dicarboxylic acid, where an allyloxy group is attached to the fourth position of the pyridine ring
Propiedades
Fórmula molecular |
C10H9NO5 |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
4-prop-2-enoxypyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-2-3-16-6-4-7(9(12)13)11-8(5-6)10(14)15/h2,4-5H,1,3H2,(H,12,13)(H,14,15) |
Clave InChI |
FROYMHAREMUSNB-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC(=NC(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid typically involves the Kröhnke method, which is a well-known approach for synthesizing pyridine derivatives. The process begins with the reaction of substituted benzaldehydes with sodium pyruvate to form intermediate chalcones. These chalcones then undergo heterocyclization in an aqueous medium to yield 4-aryl-6-methylpyridine-2-carboxylic acids. Finally, oxidation of the methyl group results in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, esters, and other substituted pyridine compounds .
Aplicaciones Científicas De Investigación
4-(Allyloxy)pyridine-2,6-dicarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts .
Mecanismo De Acción
The mechanism of action of 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that can influence biological processes. For example, its calcium-dipicolinic acid complex is known to protect deoxyribonucleic acid (DNA) from heat denaturation, enhancing DNA stability .
Comparación Con Compuestos Similares
Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid): A closely related compound with similar chelating properties.
2,4-Pyridinedicarboxylic Acid: Another pyridine derivative with distinct biological activities.
2,6-Pyridinedicarbonyl Dichloride: A derivative used in the synthesis of various organic compounds .
Uniqueness: 4-(Allyloxy)pyridine-2,6-dicarboxylic Acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential applications. This functional group allows for further modifications and the synthesis of a wide range of derivatives with tailored properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


